molecular formula C15H18O5 B2987595 2-Methoxyethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-07-1

2-Methoxyethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2987595
CAS No.: 300674-07-1
M. Wt: 278.304
InChI Key: QJMYYTSZWJASJW-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a chemical reagent of interest in medicinal chemistry for the development of new therapeutic agents. It belongs to the benzofuran class of heterocyclic compounds, which are recognized as privileged structures in drug discovery due to their diverse biological profiles . Benzofuran derivatives are frequently investigated for their antimicrobial potential. Research on closely related compounds, such as methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, has demonstrated significant activity against a selection of Gram-positive cocci and Gram-negative rods . Furthermore, the benzofuran scaffold is a prominent subject in oncology research. Recent studies on halogenated benzofuran carboxylate derivatives have revealed promising cytotoxic activity against a panel of human cancer cell lines, including lung (A549), liver (HepG2), and colon cancers . The biological activity of these compounds is often influenced by the substituents on the benzofuran core, with modifications to alkoxy groups (like the 5-ethoxy moiety) and ester chains (such as the 2-methoxyethyl ester) being key strategies to optimize potency and selectivity . The presence of these functional groups makes this compound a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxyethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-4-18-11-5-6-13-12(9-11)14(10(2)20-13)15(16)19-8-7-17-3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMYYTSZWJASJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzofuran ring.

Scientific Research Applications

2-Methoxyethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzofuran ring may also play a role in modulating the compound’s activity by interacting with aromatic binding sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzofuran Core

Ester Group Variations
Compound Name Ester Group Key Properties/Activities Evidence Source
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Methyl ester Antimicrobial activity against Gram-positive bacteria and yeasts
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Ethyl ester with acetyloxy Higher lipophilicity; potential metabolic instability due to acetyl group
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate Ethyl ester with cyanomethoxy Electron-withdrawing cyanomethoxy group; logP = 2.7
Target compound 2-Methoxyethyl ester Likely enhanced solubility and hydrolytic stability due to ether linkage
  • Key Insight: The 2-methoxyethyl ester in the target compound may improve membrane permeability and bioavailability compared to methyl or ethyl esters, as seen in organotin methoxyethyl derivatives with cytotoxic effects .
Substituents on the Benzofuran Ring
  • 5-Ethoxy vs.
  • Halogenated Derivatives : Bromo or chloro substituents (e.g., 6-bromo-5-dichlorobenzyloxy analogs) enhance reactivity and antimicrobial potency but reduce solubility .

Structural and Crystallographic Properties

  • Crystal Packing : Benzofuran derivatives with sulfinyl or halogen substituents exhibit intermolecular hydrogen bonding (C–H⋯O) and π-stacking, stabilizing their crystal lattices . The target compound’s methoxyethyl group may introduce unique packing motifs due to its flexible ether chain .
  • Planarity : The benzofuran core is typically planar (mean deviation <0.01 Å), but bulky substituents like ethoxy or methoxyethyl can induce torsional strain .

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